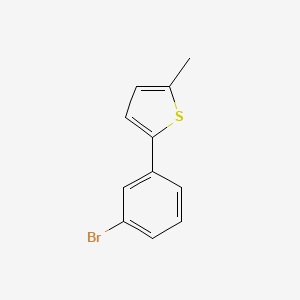

2-(3-Bromo-phenyl)-5-methyl-thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrS |

|---|---|

Molecular Weight |

253.16 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-methylthiophene |

InChI |

InChI=1S/C11H9BrS/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,1H3 |

InChI Key |

VOZIFSTZZDZAMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Reactivity and Derivatization of 2 3 Bromo Phenyl 5 Methyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). pearson.com In 2-(3-Bromo-phenyl)-5-methyl-thiophene, the α-positions (C2 and C5), which are the most reactive sites, are already substituted. Consequently, electrophilic aromatic substitution (EAS) must occur at the less reactive β-positions (C3 and C4).

The regiochemical outcome of electrophilic substitution on the thiophene ring is dictated by the directing effects of the 2-aryl and 5-methyl groups. The bromine atom on the phenyl ring has a negligible electronic influence on the reactivity of the distant thiophene ring.

5-Methyl Group: The methyl group is an electron-donating group through hyperconjugation and inductive effects. It is an activating group and directs electrophilic attack to the adjacent positions. In this case, it strongly activates the C4 position.

2-(3-Bromophenyl) Group: An aryl substituent is generally considered activating compared to hydrogen and directs incoming electrophiles to the ortho and para positions relative to itself. On the thiophene ring, this translates to directing the electrophile to the adjacent C3 position.

Therefore, a competition exists between substitution at the C3 position (directed by the 2-aryl group) and the C4 position (directed by the 5-methyl group). The actual product distribution is sensitive to steric factors and the nature of the electrophile. For instance, bulky electrophiles may preferentially attack the less hindered position. While specific studies on this exact molecule are not prevalent, research on related 2,5-disubstituted thiophenes indicates that a mixture of C3 and C4 substituted isomers is often obtained, with the ratio depending on the specific reaction conditions. rsc.org

| Reaction | Typical Reagents | Major Product(s) | Comments |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DMF or Acetic Acid | Mixture of 3-bromo and 4-bromo isomers | Product ratio is sensitive to solvent and temperature. dntb.gov.ua |

| Nitration | HNO3/H2SO4 or Acetyl Nitrate | Mixture of 3-nitro and 4-nitro isomers | Requires careful temperature control to avoid side reactions. masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl), Lewis Acid (e.g., AlCl3) | Predominantly the 4-acyl isomer | The stronger directing effect of the methyl group and sterics often favor substitution at C4. |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring serves as a versatile handle for introducing new functional groups and constructing more complex molecular architectures, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond of the aryl bromide can be transformed into various other functional groups. While direct SNAr reactions require strong activation from electron-withdrawing groups, which are absent here, other methods are highly effective. libretexts.org One common strategy involves the formation of an organometallic intermediate (organolithium or Grignard reagent) via metal-halogen exchange, which can then be quenched with a variety of electrophiles. Additionally, copper-catalyzed reactions provide pathways to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

| Target Group | Reagents | Reaction Type | Product Name Suffix |

|---|---|---|---|

| -COOH | 1. n-BuLi or Mg 2. CO2 3. H3O+ | Organometallic Carboxylation | -3'-carboxylic acid |

| -OH | 1. n-BuLi 2. B(OMe)3 3. H2O2, NaOH | Organometallic Borylation/Oxidation | -3'-ol |

| -CN | CuCN, heat | Rosenmund–von Braun reaction | -3'-carbonitrile |

| -OR | ROH, CuI, Base (e.g., K2CO3) | Ullmann Condensation | -3'-alkoxy derivative |

The aryl bromide functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis due to their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org This is a highly versatile method for creating complex molecules containing a new C(sp²)–C(sp²) bond.

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts and requires an amine base. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base & Solvent | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic acid, R-B(OH)2 | Pd(PPh3)4, Pd(OAc)2/Ligand | K2CO3 or K3PO4 in Dioxane/H2O | Biaryl derivative d-nb.info |

| Sonogashira | Terminal alkyne, R-C≡CH | Pd(PPh3)2Cl2, CuI | Et3N or Piperidine in THF/DMF | Aryl-alkyne derivative beilstein-journals.org |

| Heck | Alkene, e.g., Styrene, Acrylate | Pd(OAc)2, Pd/C | Et3N or K2CO3 in DMF/Acetonitrile | Substituted alkene thieme-connect.de |

Functionalization of the Methyl Group

The methyl group at the C5 position of the thiophene ring is analogous to a benzylic methyl group and can be readily functionalized, most commonly via free-radical pathways.

The most common transformation is a free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under UV irradiation. libretexts.org This reaction selectively brominates the methyl group to afford 2-(3-bromophenyl)-5-(bromomethyl)thiophene. nih.govd-nb.info

The resulting bromomethyl group is a potent electrophile and a highly versatile intermediate for introducing a wide array of functional groups via nucleophilic substitution (SN2) reactions. rdd.edu.iq This allows for the synthesis of alcohols, ethers, esters, nitriles, amines, and other derivatives.

| Step 1 Product | Step 1 Reagents | Step 2 Nucleophile | Final Functional Group | Final Product Name Suffix |

|---|---|---|---|---|

| 2-(3-bromophenyl)-5-(bromomethyl)thiophene | NBS, AIBN or light, CCl4 | NaOH (aq) | -CH2OH | -5-methanol |

| NaOR | -CH2OR | -5-alkoxymethyl derivative | ||

| NaCN | -CH2CN | -5-acetonitrile | ||

| R2NH | -CH2NR2 | -5-aminomethyl derivative | ||

| PPh3 | -CH2P+Ph3Br- | -5-methyl)triphenylphosphonium bromide |

Oxidation and Halogenation of Alkyl Substituents

The methyl group at the 5-position of the thiophene ring is susceptible to both oxidation and halogenation reactions, providing pathways to further functionalized derivatives. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from the behavior of analogous alkyl-substituted thiophenes.

Halogenation of alkylthiophenes can be achieved using various reagents, depending on the desired halogen (Cl, Br, or I). For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for bromination and iodination, respectively. jcu.edu.au The conditions for these reactions can be tailored to control the position of halogenation, although the presence of the activating methyl group and the deactivating effect of the bromophenyl group will influence the regioselectivity.

Oxidation of the methyl group, while less common than ring oxidation, can be achieved under specific conditions, potentially yielding formyl or carboxylic acid derivatives which are valuable intermediates in organic synthesis.

Side-Chain Reactions for Extended Conjugation

The methyl group and the bromo substituent on the phenyl ring serve as handles for side-chain reactions aimed at extending the π-conjugated system. Such extensions are crucial for tuning the electronic and optical properties of the molecule, particularly for applications in organic electronics.

One common strategy involves the conversion of the methyl group into a more reactive functional group. For example, oxidation to an aldehyde would allow for subsequent condensation reactions, such as Knoevenagel or Wittig reactions, to introduce vinyl or other unsaturated linkages.

The bromo substituent on the phenyl ring is a key site for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings can be employed to attach various aryl, heteroaryl, or vinyl groups. nih.gov These reactions are fundamental in constructing well-defined oligomers and polymers with tailored electronic properties. For instance, a Suzuki coupling could be used to link the 2-(5-methyl-thiophen-2-yl)phenyl unit to other aromatic systems, thereby creating a larger conjugated structure.

Oxidative Reactivity of Thiophene Ring Systems

The thiophene ring itself is subject to oxidation, primarily at the sulfur atom. This reactivity is a key aspect of thiophene chemistry, leading to the formation of sulfoxides and sulfones, which dramatically alters the electronic properties and reactivity of the heterocyclic system.

Mechanisms of Oxidation by Molecular Oxygen

The oxidation of thiophene and its derivatives by molecular oxygen is a significant process, particularly in the context of oxidative desulfurization of fuels. benthamdirect.com The activation of molecular oxygen, which is relatively unreactive in its ground state, typically requires a catalyst. benthamdirect.com Various catalytic systems, often involving transition metals, have been developed to facilitate this process under mild conditions. benthamdirect.com

Another important oxidant is singlet oxygen (¹O₂), a more reactive form of oxygen. The reaction of thiophenes with singlet oxygen is thought to proceed via a concerted [2+4] cycloaddition, forming an endoperoxide intermediate. researchgate.net This intermediate can then rearrange to yield various oxidized products. The reactivity of a given thiophene towards singlet oxygen is influenced by its substituents; electron-withdrawing groups tend to decrease the reaction rate. researchgate.net

Formation of Sulfoxides and Sulfones

Oxidation of the sulfur atom in the thiophene ring leads to the formation of thiophene S-oxides (sulfoxides) and subsequently thiophene S,S-dioxides (sulfones). britannica.com These transformations result in the loss of the thiophene's aromaticity, making the resulting sulfoxides and sulfones significantly more reactive than the parent thiophene. britannica.com

A variety of oxidizing agents can be used to achieve this transformation, including hydrogen peroxide (H₂O₂), peracids (like m-CPBA), and potassium permanganate (B83412) (KMnO₄). britannica.comresearchgate.net The reaction can be performed stepwise; milder conditions with reagents like sodium metaperiodate or a controlled amount of hydrogen peroxide can selectively yield the sulfoxide. britannica.comacs.org More vigorous oxidation leads to the formation of the sulfone. britannica.com

Catalysts are often employed to enhance the efficiency and selectivity of these oxidations. Methyltrioxorhenium(VII) (MTO) is a notable catalyst that, in the presence of hydrogen peroxide, efficiently catalyzes the stepwise oxidation of thiophenes to their corresponding sulfoxides and sulfones. acs.orgnih.gov The rate of these reactions is influenced by the electronic nature of the substituents on the thiophene ring. Electron-donating groups generally increase the rate of the initial oxidation to the sulfoxide, while the opposite trend is often observed for the subsequent oxidation to the sulfone. nih.gov

The stability of the resulting thiophene S-oxides can vary. They are often unstable and may undergo Diels-Alder-type dimerization unless bulky substituents are present at the 2- and 5-positions to provide steric hindrance. nih.gov Thiophene sulfones, on the other hand, are generally more stable and can act as dienes or dienophiles in Diels-Alder reactions. chempedia.info

| Oxidizing System | Product(s) | Reference |

| Trifluoroperacetic acid | Thiophene S-oxide, Sulfone | wikipedia.org |

| Hydrogen Peroxide / Methyltrioxorhenium(VII) | Thiophene S-oxide, Sulfone | acs.orgnih.gov |

| Singlet Oxygen | Endoperoxide intermediate | researchgate.net |

| Sodium Metaperiodate | Sulfoxide | britannica.com |

| Potassium Permanganate | Sulfone | britannica.com |

Polymerization and Oligomerization Potential of Thiophene Derivatives

Thiophene derivatives are fundamental building blocks for conducting polymers and oligomers, which are materials of great interest for applications in electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The polymerization of this compound can proceed through various mechanisms, leveraging the reactive sites on the thiophene and phenyl rings.

Polythiophenes are typically formed by linking thiophene units through their 2 and 5 positions. wikipedia.org This can be achieved through oxidative polymerization, which can be carried out either electrochemically (electropolymerization) or using chemical oxidants like iron(III) chloride (FeCl₃). wikipedia.orgjuniperpublishers.com The resulting polymer, polythiophene, becomes electrically conductive upon partial oxidation (doping). wikipedia.org

The properties of polythiophenes can be finely tuned by introducing substituents onto the thiophene ring. In the case of this compound, the substituents will influence the polymerization process and the final properties of the polymer. The methyl group is electron-donating, which can facilitate oxidative polymerization, while the bromophenyl group is electron-withdrawing and will affect the electronic structure of the resulting polymer.

Transition metal-catalyzed cross-coupling reactions are powerful methods for the controlled synthesis of well-defined oligothiophenes and polythiophenes. The bromine atom on the phenyl group of this compound makes it a suitable monomer for cross-coupling polymerization methods like Suzuki, Stille, or Kumada coupling. These methods allow for precise control over the polymer's structure, regioregularity, and molecular weight, which are critical factors determining its performance in electronic devices. nih.gov For example, Grignard Metathesis (GRIM) polymerization is a common method for synthesizing regioregular poly(3-alkylthiophene)s. nih.gov

Oligomers of thiophene, which consist of a defined number of repeating units, are also of significant interest as they serve as models for understanding the properties of the corresponding polymers and have applications in their own right. juniperpublishers.comacs.org The synthesis of thiophene/phenylene co-oligomers, which integrate both thiophene and phenylene units, can lead to materials with unique morphological and optoelectronic properties. rsc.org The compound this compound can be considered a precursor to such co-oligomers.

| Polymerization Method | Description | Key Features |

| Oxidative Polymerization | Uses chemical oxidants (e.g., FeCl₃) or electrochemical methods to link thiophene units. | Simple method, but can lead to defects and lack of regiocontrol. |

| Suzuki Coupling | Palladium-catalyzed reaction between a boronic acid/ester and an organohalide. | Tolerant to many functional groups, good yields. |

| Stille Coupling | Palladium-catalyzed reaction between an organotin compound and an organohalide. | Mild reaction conditions, but toxicity of tin reagents is a drawback. |

| Grignard Metathesis (GRIM) | Nickel-catalyzed polymerization of a thiophene Grignard reagent. | Leads to high molecular weight, regioregular polymers. |

Advanced Spectroscopic and Structural Characterization of Substituted Aryl Thiophenes

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For 3-Bromo-2-methyl-5-phenylthiophene, the calculated exact mass is 251.96083 Da. nih.gov

In an experimental setting, HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) that corresponds to this exact mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units.

For the analogous compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, HRMS analysis confirmed its molecular formula of C₁₁H₈BrNO₂S with a calculated mass of 296.95136 and an experimental mass of 296.95139. scispace.com This demonstrates the high accuracy of the technique. The mass spectrum of this analog would also exhibit the characteristic isotopic pattern for a single bromine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-Bromo-2-methyl-5-phenylthiophene

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₉BrS |

| Calculated Exact Mass | 251.96083 Da |

| Expected [M]⁺ Peak | ~251.96 |

| Expected [M+2]⁺ Peak | ~253.96 |

| Intensity Ratio ([M]⁺/[M+2]⁺) | ~1:1 |

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the thiophene (B33073) proton, and the protons of the phenyl ring.

The methyl protons at the 2-position of the thiophene ring would likely appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.

The lone thiophene proton at the 4-position is expected to be a singlet in the aromatic region, likely between 7.0 and 7.3 ppm.

The phenyl protons will exhibit a more complex pattern. The protons ortho to the thiophene ring are expected to be the most deshielded, appearing as a multiplet around 7.5-7.7 ppm. The meta and para protons would likely appear as overlapping multiplets in the range of 7.2-7.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

The methyl carbon is expected to have a signal in the aliphatic region, around 14-16 ppm.

The thiophene carbons will resonate in the aromatic region. The carbon bearing the bromine (C3) would be expected at a lower field (around 110-115 ppm) due to the heavy atom effect. The other thiophene carbons (C2, C4, C5) would appear between 120 and 145 ppm.

The phenyl carbons will also appear in the aromatic region, with the carbon attached to the thiophene ring (ipso-carbon) resonating at a lower field (around 130-135 ppm), and the other carbons appearing in the typical aromatic range of 125-130 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would show correlations between coupled protons, particularly within the phenyl ring. HSQC would establish the direct connectivity between protons and their attached carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2-methyl-5-phenylthiophene

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.4 - 2.6 (s) | 14 - 16 |

| Thiophene H4 | 7.0 - 7.3 (s) | 120 - 125 |

| Phenyl H (ortho) | 7.5 - 7.7 (m) | 125 - 127 |

| Phenyl H (meta, para) | 7.2 - 7.5 (m) | 127 - 130 |

| Thiophene C2 | - | 135 - 140 |

| Thiophene C3-Br | - | 110 - 115 |

| Thiophene C5 | - | 140 - 145 |

| Phenyl C (ipso) | - | 130 - 135 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The analysis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provides a strong basis for predicting the vibrational spectrum of 3-Bromo-2-methyl-5-phenylthiophene. scispace.com

The key vibrational modes expected are:

C-H Stretching: Aromatic C-H stretching vibrations from both the thiophene and phenyl rings are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2950-2850 cm⁻¹.

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic ring stretching and breathing modes of the thiophene ring are expected in the 1550-1300 cm⁻¹ and 850-700 cm⁻¹ regions.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the lower frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the aromatic rings and are expected in the 900-675 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for 3-Bromo-2-methyl-5-phenylthiophene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Thiophene Ring Stretch | 1550 - 1300 |

| C-H Out-of-Plane Bend | 900 - 675 |

| C-Br Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 3-Bromo-2-methyl-5-phenylthiophene has not been reported, the structure of its analog, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, has been determined, providing valuable insights into the expected solid-state conformation. scispace.com

For the nitrophenyl analog, the compound crystallizes in the monoclinic space group P2₁/c. scispace.com The thiophene and phenyl rings are not coplanar, with a dihedral angle between them. This twisting is a common feature in linked aromatic systems due to steric hindrance between the ortho-hydrogens. The crystal packing is likely to be influenced by intermolecular interactions such as C-H···π and potentially Br···S or Br···π interactions, which are weak non-covalent forces that contribute to the stability of the crystal lattice.

The bond lengths and angles within the thiophene and phenyl rings are expected to be within the normal ranges for such aromatic systems. The C-Br bond length would be a key parameter to observe.

Table 4: Crystallographic Data for the Analogous Compound 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(8) |

| b (Å) | 7.6543(5) |

| c (Å) | 13.4567(9) |

| β (°) | 109.876(3) |

| Volume (ų) | 1198.7(1) |

| Z | 4 |

Electronic Spectroscopy (UV-Vis) and Photoluminescence for Electronic Transitions

UV-Vis absorption and photoluminescence spectroscopy are used to study the electronic transitions within a molecule. For conjugated systems like 3-Bromo-2-methyl-5-phenylthiophene, the absorption spectrum is expected to be dominated by π → π* transitions.

The extended conjugation between the phenyl and thiophene rings is expected to result in an absorption maximum (λ_max) in the ultraviolet region, likely in the range of 280-350 nm. The exact position of the absorption maximum will be influenced by the solvent polarity.

Upon excitation at the absorption maximum, the compound may exhibit photoluminescence (fluorescence). The emission spectrum would be expected to be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence for such aryl-thiophenes can vary significantly depending on the specific substitution pattern and the rigidity of the molecule. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing.

Theoretical and Computational Insights into 2-(3-Bromo-phenyl)-5-methyl-thiophene

Potential Applications in Advanced Materials and Chemical Synthesis

Role as Monomers in π-Conjugated Polymer Systems

One of the most significant potential applications for 2-(3-Bromophenyl)-5-methylthiophene is as a monomer for the synthesis of π-conjugated polymers. Polythiophenes and their derivatives are a critical class of conducting polymers, valued for their environmental and thermal stability, as well as their tunable electrical and optical properties. nih.gov The structure of this specific monomer allows it to be incorporated into polymer chains, where the overlapping π-orbitals of the thiophene (B33073) rings create a delocalized electronic system responsible for the material's conductive and semiconductive properties. mdpi.com

The presence of the bromine atom is particularly important for polymerization. It serves as a reactive site for various cross-coupling reactions, such as those catalyzed by nickel or palladium, which are standard methods for creating regioregular polythiophenes. nih.govcmu.edu The precise control over the polymer's structure, or regioregularity, is crucial as it minimizes steric twisting and enhances π-conjugation, leading to improved electrical and optical performance. nih.gov

Polythiophenes derived from monomers like 2-(3-Bromophenyl)-5-methylthiophene are prime candidates for use in a variety of organic electronic devices. pkusz.edu.cn Their semiconducting nature makes them suitable for the active layers in:

Organic Field-Effect Transistors (OFETs): In OFETs, the polythiophene layer acts as the semiconductor channel, facilitating the flow of charge between the source and drain electrodes. The properties of the polymer, influenced by its constituent monomers, directly impact the transistor's performance, including charge carrier mobility and on/off ratio.

Organic Photovoltaics (OPVs): In solar cell applications, polythiophenes can function as the electron-donor material in the photoactive layer. Their ability to absorb light and transport charge is fundamental to the device's efficiency in converting sunlight into electricity. wikipedia.org

Organic Light-Emitting Diodes (OLEDs): While less common than other light-emitting polymers, polythiophenes can be used in OLEDs, particularly when blended with other materials to tune the emission color and improve device efficiency. pkusz.edu.cn Their stability is an advantageous property for creating durable light-emitting devices.

The incorporation of the 3-bromophenyl and methyl groups from the monomer into the polymer backbone would be expected to fine-tune the material's electronic energy levels (HOMO and LUMO), solubility, and film-forming characteristics, all of which are critical for optimizing device performance.

The substituents on the thiophene monomer play a decisive role in determining the final properties of the resulting polymer. acs.org For 2-(3-Bromophenyl)-5-methylthiophene, the methyl, phenyl, and bromo groups each impart specific characteristics.

Electronic Effects: The methyl group (-CH₃) is weakly electron-donating, while the bromine atom (-Br) is electron-withdrawing. This combination can influence the electron density of the polymer's π-conjugated backbone, which in turn affects the material's band gap, conductivity, and optical absorption properties. nih.govmdpi.com Electron-withdrawing and-donating groups can alter the HOMO and LUMO energy levels of the polymer. nih.gov

Steric and Solubility Effects: The phenyl group introduces significant steric bulk. This can lead to a twisting of the polymer backbone, which may reduce π-orbital overlap and shift absorption spectra. acs.org However, such bulky side chains also disrupt intermolecular packing, which can significantly improve the polymer's solubility in organic solvents. mdpi.com Enhanced solubility is a major advantage for processing and fabricating devices from solution. nih.gov

Functional Handle: The bromine atom not only facilitates initial polymerization but can also serve as a site for post-polymerization modification, allowing for further tuning of the polymer's properties.

| Substituent Group | Type | Predicted Influence on Polymer Properties |

|---|---|---|

| Methyl (-CH₃) | Electron-Donating | Influences HOMO/LUMO levels; can enhance solubility. |

| 3-Bromophenyl (-C₆H₄Br) | Electron-Withdrawing (Br) & Steric Bulk (Phenyl) | Modifies electronic band gap; introduces steric hindrance affecting chain planarity; increases solubility. mdpi.comacs.org |

Application as Molecular Probes and Chemical Sensors

Conjugated polymers, including polythiophene derivatives, have emerged as highly effective materials for chemical and biological sensors. mdpi.com Their fluorescence can be highly sensitive to the surrounding environment. The interaction with specific analytes can lead to a quenching (decrease) or enhancement of this fluorescence, forming the basis of a sensing mechanism. nih.gov

Polymers synthesized from 2-(3-Bromophenyl)-5-methylthiophene could be developed into fluorescent sensors. The bromophenyl group offers a site for further chemical modification, allowing for the attachment of specific recognition elements (receptors) designed to bind to a target analyte, such as metal ions, explosives, or biomolecules. mdpi.com This functionalization would impart selectivity, enabling the sensor to respond only to the presence of the target substance. The delocalized electronic structure of the polythiophene backbone acts as a "molecular wire," amplifying the binding event into a measurable optical signal. mdpi.com

Utilization as Synthetic Building Blocks and Intermediates

Beyond its role in polymerization, 2-(3-Bromophenyl)-5-methylthiophene is a versatile synthetic building block for creating more complex organic molecules. Thiophene and its derivatives are fundamental heterocyclic compounds widely used in medicinal chemistry and materials science. researchgate.netmdpi.com

The compound serves as an excellent precursor for the synthesis of a variety of other heterocyclic systems. The bromine atom is a key reactive handle, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the straightforward attachment of various other aryl, alkyl, or acetylenic groups, enabling the construction of complex molecular architectures. nih.gov Furthermore, the thiophene ring itself can undergo various chemical transformations. For instance, selective lithiation of related bromo-methylthiophenes has been shown to create intermediates that can react with different electrophiles, providing a pathway to a wide array of substituted thiophene derivatives. researchgate.net

In the field of drug discovery and materials development, it is often necessary to synthesize and screen large numbers of related compounds. This approach, known as combinatorial chemistry, relies on the use of a central molecular "scaffold" to which different chemical appendages can be attached. Thiophene derivatives are considered indispensable anchors for creating such combinatorial libraries. researchgate.net

2-(3-Bromophenyl)-5-methylthiophene, with its well-defined structure and multiple reactive sites (the bromo group, the aromatic rings, and the position adjacent to the methyl group), is an ideal scaffold. It provides a rigid core upon which a diverse set of functional groups can be systematically introduced, leading to the rapid generation of a library of novel compounds for biological or materials screening. researchgate.netnih.gov

Catalytic Applications and Ligand Design in Organometallic Chemistry

The molecular architecture of 2-(3-Bromo-phenyl)-5-methyl-thiophene suggests its potential as a versatile ligand or a precursor to ligands in organometallic catalysis, particularly in cross-coupling reactions. Thiophene and its derivatives are known to coordinate with transition metals, and the presence of both a bromine atom and a biaryl-like structure opens up several possibilities for catalytic applications.

Organometallic complexes involving thiophene derivatives are instrumental in a variety of catalytic processes. Thiophenes are generally considered poor donors to most transition metals but can engage in numerous reactions within organometallic and coordination compounds researchgate.net. The reactivity is highly dependent on how the thiophene coordinates to the metal center, which is influenced by the metal itself and its other ligands researchgate.netbohrium.com.

The "2-aryl-thiophene" framework, present in this compound, is a common feature in ligands designed for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds in organic synthesis rsc.orgresearchgate.net. The bromine atom on the phenyl ring provides a reactive site for oxidative addition to a low-valent metal center, such as palladium(0), initiating catalytic cycles like the Suzuki-Miyaura or Stille coupling reactions. This would allow for the further extension of the molecular structure, creating more complex molecules.

Moreover, the entire molecule can act as a ligand, coordinating to a metal center through the sulfur atom of the thiophene ring or through the π-system of the aromatic rings. The design of ligands is crucial in controlling the reactivity and selectivity of a catalytic reaction nih.gov. For instance, in palladium-catalyzed C–H functionalization, the interaction between the ligand and the substrate is key to the reaction's success nih.gov. While specific studies on this compound as a ligand are not available, the broader class of aryl-thiophene compounds is actively explored for this purpose.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Utilizing Thiophene Derivatives

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II) acetate / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | nih.gov |

| Pd(PPh₃)₂Cl₂ | 3-Hexyl-2-halomagnesio-thiophene, 1,4-dibromobenzene | Aryl-substituted thiophene | rsc.org |

| Palladium(II) complexes with PN ligands | Aryl halides, Arylboronic acids | Biaryls | researchgate.net |

This table presents examples of catalytic systems where thiophene derivatives are used as substrates or precursors to ligands, illustrating the potential catalytic relevance of compounds like this compound.

Contributions to Novel Materials Science Research

In the realm of materials science, this compound stands out as a promising precursor for the synthesis of advanced organic electronic materials. Thiophene-based compounds are cornerstones in the development of organic semiconductors due to their excellent electronic properties and processability nih.govnottingham.ac.uknih.govresearchgate.net.

The conjugated system formed by the phenyl and thiophene rings is a fundamental characteristic of many organic semiconductors. These materials are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) nih.govchemimpex.com. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor nih.govnottingham.ac.uk.

The structure of this compound is well-suited for creating larger, more complex conjugated systems. The bromine atom can be used as a handle for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers. Poly(thiophene)s and their derivatives are a major class of conducting polymers with applications in organic electronics rsc.org. The phenyl and methyl substituents can influence the solubility, processability, and solid-state packing of the resulting polymer, which in turn affect its charge transport properties.

Furthermore, this compound can serve as a building block for discrete, well-defined organic semiconductors. Aryl-substituted thieno[3,2-b]thiophene derivatives, for example, have been synthesized and used to construct N,S-heterotetracenes, which are of interest for the development of novel organic semiconductors nih.gov. The electronic properties of such molecules can be fine-tuned by the nature and position of the substituents on the aromatic rings researchgate.net.

Table 2: Properties of Selected Thiophene-Based Organic Semiconductors

| Compound Class | Application | Key Properties | Reference |

| Aryl-substituted thieno[3,2-b]thiophenes | Precursors for N,S-heteroacenes | Tunable electronic properties, potential for high charge carrier mobility | nih.gov |

| 2-(4-Bromophenyl)thiophene | Organic electronics (OLEDs, photovoltaics) | Versatile intermediate, enhances reactivity and solubility | chemimpex.com |

| Thiophene-based conjugated polymers | Organic electronics, optoelectronics | Tunable optical and conductive properties | rsc.org |

This table showcases the applications and properties of classes of compounds structurally related to this compound, highlighting its potential in materials science.

Conclusion and Future Research Directions

Summary of Current Understanding on 2-(3-Bromo-phenyl)-5-methyl-thiophene

This compound is a polysubstituted aromatic heterocyclic compound. Its structure features a central thiophene (B33073) ring, which is a five-membered ring containing a sulfur atom, substituted at the 2-position with a 3-bromophenyl group and at the 5-position with a methyl group. This specific substitution pattern makes it an interesting building block in organic synthesis, offering multiple sites for further functionalization.

While extensive dedicated research on the specific biological or material properties of this compound is not widely published, its synthesis and chemical behavior can be well understood from established principles of thiophene chemistry. The most common and efficient methods for its synthesis involve palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions create the crucial carbon-carbon bond between the thiophene ring and the phenyl ring.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. nih.gov This involves the reaction of a thiophene precursor, such as 2-bromo-5-methylthiophene, with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base. d-nb.infonih.gov The stability, commercial availability, and low toxicity of boronic acids make the Suzuki reaction a preferred pathway in many laboratory and industrial settings. organic-chemistry.orgresearchgate.net

Alternative cross-coupling strategies like the Stille coupling (using an organotin reagent) and the Negishi coupling (using an organozinc reagent) are also viable for forming the aryl-thiophene bond. organic-chemistry.orgresearchgate.netjcu.edu.au However, the toxicity of organotin compounds is a significant drawback of the Stille reaction. organic-chemistry.org The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

The primary value of this compound in current chemical science lies in its role as a versatile intermediate. The presence of a bromine atom on the phenyl ring provides a reactive handle for subsequent cross-coupling reactions, allowing for the construction of more complex, extended π-conjugated systems or biaryl structures. This makes the compound a valuable precursor for creating novel materials for organic electronics or for synthesizing potential pharmacologically active molecules. researchgate.netnih.gov

Table 1: Properties of Key Precursors for the Synthesis of this compound Data sourced from publicly available chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| 2-Bromo-5-methylthiophene | 765-58-2 | C₅H₅BrS | 177.06 | Liquid, bp 65 °C/15 mmHg sigmaaldrich.com |

Challenges and Opportunities in Aryl Thiophene Chemistry

The field of aryl thiophene chemistry, while mature, continues to present both significant challenges and exciting opportunities.

Challenges:

Regioselectivity: A primary challenge is controlling the position of substitution (regioselectivity) during the functionalization of the thiophene ring. mdpi.com For thiophenes with multiple reactive C-H bonds, achieving selective arylation at a specific position without the formation of isomeric byproducts can be difficult.

Harsh Reaction Conditions: Traditional thiophene syntheses, such as the Paal-Knorr reaction, often require harsh conditions, which can limit the scope of compatible functional groups on the starting materials. nih.gov

Greener Synthesis: Many modern coupling reactions rely on precious metal catalysts like palladium and sometimes use toxic reagents, such as the organostannanes in Stille coupling. organic-chemistry.org Developing more sustainable and environmentally benign synthetic routes remains an ongoing challenge.

Opportunities:

Bioisosterism in Drug Discovery: Thiophene rings are recognized as important bioisosteres for phenyl rings. nih.gov Replacing a benzene (B151609) ring with a thiophene ring in a drug candidate can significantly alter its physicochemical properties, potentially improving metabolic stability, solubility, and receptor binding affinity. nih.gov This continues to be a fruitful strategy in medicinal chemistry.

Advanced Materials: Aryl thiophenes are foundational components of organic semiconductors and conducting polymers. nih.gov There are vast opportunities to design and synthesize novel aryl thiophene derivatives with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.

Development of Novel Therapeutics: The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Continued exploration of novel aryl thiophene structures presents opportunities for discovering new drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

Emerging Synthetic Strategies and Methodologies

To overcome the challenges in aryl thiophene chemistry, researchers are continuously developing more efficient, selective, and sustainable synthetic methods.

Direct C-H Arylation: A major advancement is the development of direct C-H arylation methods. These reactions bypass the need to pre-halogenate the thiophene substrate, allowing for the direct coupling of a C-H bond with an aryl halide. This approach is more atom- and step-economical than traditional cross-coupling reactions. Palladium catalysis is common, but significant research is focused on using more abundant and less expensive first-row transition metals.

Metal-Free Synthesis: To improve the sustainability of thiophene synthesis, metal-free approaches are gaining traction. organic-chemistry.org These methods often utilize radical-mediated pathways or condensation reactions under milder conditions, avoiding the cost and potential toxicity associated with transition metal catalysts. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The Gewald reaction is a classic example used for synthesizing 2-aminothiophenes. nih.gov Modern research focuses on developing novel MCRs to create highly substituted and structurally diverse thiophenes in a single, efficient step.

Halogen Dance Reactions: The "halogen dance" is a fascinating rearrangement where a halogen atom migrates to a different position on a heteroaromatic ring under the influence of a strong base. researchgate.net This reaction can be strategically employed to synthesize thiophene isomers that are difficult to access through conventional substitution methods, by functionalizing the position the halogen vacates. researchgate.net

Table 2: Comparison of Key Synthetic Strategies for Aryl Thiophenes

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction of a halothiophene with an arylboronic acid. nih.gov | High functional group tolerance; stable and low-toxicity boron reagents. organic-chemistry.orgresearchgate.net | Requires pre-functionalized starting materials. |

| Stille Coupling | Pd-catalyzed reaction of a halothiophene with an organostannane. jcu.edu.au | Very broad scope and high functional group tolerance. | Toxicity and removal of tin byproducts. organic-chemistry.org |

| Direct C-H Arylation | Pd-catalyzed (or other metal) coupling of a thiophene C-H bond with an aryl halide. | High atom economy; avoids pre-functionalization of thiophene. | Can suffer from issues with regioselectivity. |

| Gewald Reaction | A multicomponent reaction to form 2-aminothiophenes from a ketone/aldehyde, an active nitrile, and sulfur. nih.gov | High efficiency; builds the ring and adds functionality in one step. | Limited to the synthesis of 2-aminothiophenes. |

Future Directions in Theoretical and Computational Studies

Theoretical and computational chemistry are becoming indispensable tools for advancing the understanding and application of aryl thiophenes.

The primary computational tool employed is Density Functional Theory (DFT). DFT calculations allow for the accurate prediction of various molecular properties, including:

Molecular Geometry: Optimizing the three-dimensional structure of thiophene derivatives.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of materials used in organic electronics.

Chemical Reactivity: Modeling reaction pathways and transition states to elucidate reaction mechanisms and predict regioselectivity in synthetic reactions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Future research in this area is expected to focus on several key directions:

In Silico Design of Materials: Employing high-throughput computational screening to design novel aryl thiophene-based polymers and small molecules with optimized properties for specific applications, such as higher charge mobility for transistors or specific absorption wavelengths for solar cells.

Virtual Screening for Drug Discovery: Building and screening vast virtual libraries of aryl thiophene compounds against biological targets (e.g., protein active sites) to identify promising candidates for new drugs, thereby accelerating the drug discovery process. researchgate.net

Mechanism Elucidation: Using advanced computational models to gain deeper insight into the mechanisms of complex catalytic reactions, such as direct C-H activation. This understanding can guide the rational design of more efficient and selective catalysts.

Predictive Modeling: Developing machine learning and artificial intelligence models trained on experimental and computational data to rapidly predict the properties and reactivity of new aryl thiophene structures, reducing the need for laborious and time-consuming experimental work.

Outlook for Advanced Applications in Chemical Sciences

The unique structural and electronic properties of the aryl thiophene motif ensure its continued importance across various domains of chemical science. The outlook for its application is exceptionally promising.

In medicinal chemistry , the thiophene ring system is firmly established as a valuable scaffold. nih.gov Future work will involve its incorporation into more complex molecular architectures to target a wider range of diseases. The use of aryl thiophenes as bioisosteric replacements for other aromatic systems will remain a key strategy for optimizing drug properties like efficacy and metabolic stability. nih.gov

In materials science , the demand for high-performance organic electronic materials is a major driving force. Aryl thiophenes will be central to the development of next-generation flexible displays, wearable sensors, and efficient, large-area solar cells. Research will focus on fine-tuning the electronic properties of these materials by synthesizing complex, well-defined oligomers and polymers based on aryl thiophene repeating units.

In organic synthesis , compounds like this compound will continue to be valuable as versatile building blocks. The ability to perform selective, sequential reactions at different positions on the molecule allows for the controlled, step-wise construction of highly complex organic molecules. This is critical for synthesizing natural products, complex ligands for catalysis, and sophisticated molecular probes. The ongoing development of more powerful synthetic methodologies will further expand the utility of these fundamental heterocyclic structures.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(3-Bromo-phenyl)-5-methyl-thiophene, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura or Stille couplings to introduce the bromophenyl moiety to the thiophene core. Grignard reagent formation (e.g., using 2-iodo-5-methyl-thiophene) followed by ketone addition (e.g., cyclopentanone) and subsequent acid-catalyzed dehydration can yield thiophene derivatives with substituted aryl groups . Key factors for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.

- Solvent choice : Polar aprotic solvents like THF or DMF improve reagent solubility.

- Temperature control : Gradual addition of reagents under reflux minimizes side reactions (e.g., overhalogenation) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., aromatic protons at δ 6.59–7.33 ppm and methyl groups at δ 2.44 ppm) .

- Gas Chromatography-Mass Spectrometry (GCMS) : Confirms molecular weight (e.g., m/z 164.1 for related thiophene derivatives) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) .

Advanced: How can reaction conditions be tailored to mitigate competing pathways during the functionalization of this compound?

Competing pathways (e.g., over-oxidation or dimerization) can arise during functionalization. Strategies include:

- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to selectively oxidize double bonds without side reactions .

- Electrophilic Substitution : Control bromine stoichiometry to prevent polybromination. For example, limiting Br₂ to 1.1 equivalents ensures mono-substitution .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxymethyl groups) using tert-butyldimethylsilyl (TBS) ethers .

Advanced: What role does the bromophenyl substituent play in modulating the biological activity of thiophene derivatives?

The bromophenyl group enhances lipophilicity and π-π stacking interactions with biological targets. For example:

- Melatonin Receptor Binding : Brominated thiophenes like N-{2-([3-bromo-phenyl]-4-fluorophenylamino)ethyl}acetamide act as MT2 receptor agonists, suppressing neuropathic pain via periaqueductal gray modulation in rodent models .

- Antimicrobial Activity : The electron-withdrawing bromine atom increases electrophilicity, enhancing interactions with microbial enzymes .

Advanced: How can computational modeling guide the design of this compound derivatives for material science applications?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport in organic semiconductors .

- Molecular Dynamics (MD) : Simulates packing efficiency in crystal lattices, critical for designing thermally stable polymers .

- Docking Studies : Identifies binding modes with biological targets (e.g., kinases) for drug development .

Data Contradiction Analysis: How should researchers address discrepancies in reported synthetic yields for similar brominated thiophenes?

Discrepancies (e.g., 57.3% vs. 42% yields in epoxidation ) may arise from:

- Reagent Purity : Trace moisture in Grignard reagents reduces efficiency.

- Workup Protocols : Incomplete neutralization during aqueous extraction can retain acidic byproducts.

- Catalyst Aging : Palladium catalysts degrade over time, lowering coupling yields. Validate protocols with control reactions and replicate conditions from peer-reviewed studies .

Methodological Best Practices: What strategies ensure reproducibility in scaling up this compound synthesis?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for consistent purity .

- Documentation : Report detailed parameters (e.g., stirring rate, cooling methods) to minimize batch-to-batch variability .

Emerging Applications: What novel research avenues exist for this compound in photopharmacology?

- Photoswitchable Probes : Incorporate azobenzene groups to enable light-controlled activation of biological targets .

- Bioorthogonal Chemistry : Utilize Suzuki couplings in live cells for real-time imaging of thiophene-drug conjugates .

- Targeted Drug Delivery : Functionalize with peptide vectors to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.